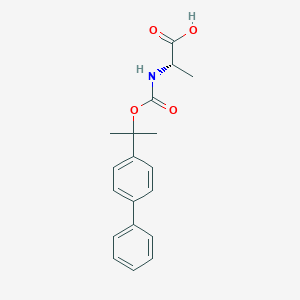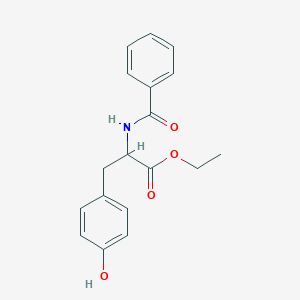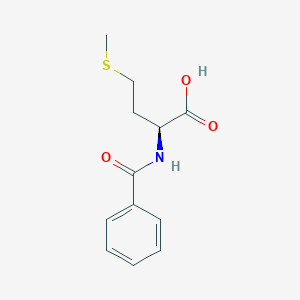
Bpoc-ala-OH
Descripción general
Descripción
Bpoc-ala-OH, also known as N-alpha-(2-(p-biphenylyl)-2-propyloxycarbonyl)-L-alanine, is a derivative of alanine. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. This compound is particularly valuable in the field of organic chemistry for the protection of amino groups during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-ala-OH typically involves the protection of the amino group of L-alanine. One common method is the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium with tert-butyl alcohol as a co-solvent. The product is then extracted and purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient extraction and purification systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Bpoc-ala-OH undergoes various chemical reactions, including:
Substitution Reactions: The Bpoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Bpoc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like carbonyldiimidazole.
Common Reagents and Conditions
Substitution Reactions: Reagents like di-tert-butyl dicarbonate and bases such as sodium hydroxide.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dioxane.
Coupling Reactions: Carbonyldiimidazole in anhydrous dichloromethane.
Major Products Formed
Substitution Reactions: Various Bpoc-protected amino acids.
Deprotection Reactions: Free amino acids.
Coupling Reactions: Peptides and peptidomimetics.
Aplicaciones Científicas De Investigación
Bpoc-ala-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and in the preparation of hybrid tripeptidomimetics.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Bpoc-ala-OH primarily involves its role as a protecting group in peptide synthesis. The Bpoc group protects the amino group of alanine, preventing unwanted side reactions during peptide bond formation. The Bpoc group can be selectively removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides. This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N-alpha-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH)
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine (Fmoc-Ala-OH)
- N-alpha-(Benzyloxycarbonyl)-L-alanine (Z-Ala-OH)
Uniqueness
Bpoc-ala-OH is unique due to its stability and ease of removal under mild conditions. Compared to Boc-Ala-OH, which requires harsher conditions for deprotection, this compound offers a more gentle and selective deprotection process. This makes it particularly useful in the synthesis of sensitive peptides and proteins .
Propiedades
IUPAC Name |
(2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBDJSRNVBUKTE-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427197 | |
| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23631-89-2 | |
| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal deprotection conditions for Bpoc-Ala-OH during peptide synthesis?
A1: this compound can be efficiently deprotected from the N-terminus of peptides using a solution of 0.5% trifluoroacetic acid in dichloromethane [, ]. This process generates a carbocation intermediate, and using scavengers like thiophenol or benzyl mercaptan can significantly improve the reaction yield by preventing unwanted side reactions [, ].
Q2: Why are thioethers inefficient scavengers in the deprotection of Bpoc-amino acids?
A2: Research suggests that thioethers show poor efficiency in scavenging the carbocation intermediate formed during Bpoc deprotection [, ]. This inefficiency is likely due to their lower reactivity compared to thiols like thiophenol and benzyl mercaptan, which demonstrate significantly higher scavenging efficiency in this reaction [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















